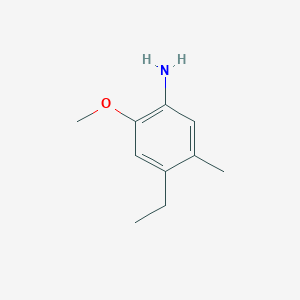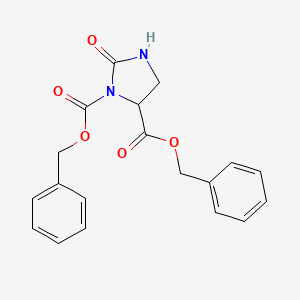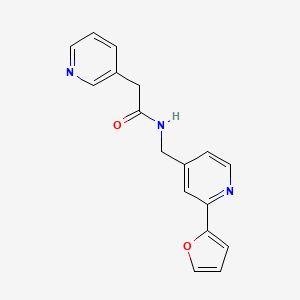![molecular formula C12H12ClN3O2 B2396876 ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate CAS No. 168639-16-5](/img/structure/B2396876.png)
ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate are not detailed, related compounds have been used in various reactions. For example, ethyl (4-chlorobenzoyl)acetate has been used in tandem condensation-cyclization reactions .Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazoles, including structures similar to ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate, have been extensively studied for their potential in drug development. The triazole core structure is a critical component in the synthesis of new pharmaceuticals due to its broad spectrum of biological activities. Recent patents and research have highlighted the development of novel triazole derivatives with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are being evaluated in various stages of clinical and pre-clinical studies, aiming to address a range of diseases, including neglected diseases which disproportionately affect vulnerable populations. The need for efficient and sustainable synthesis methods for these compounds is also emphasized, reflecting the ongoing challenge of aligning chemical synthesis with principles of green chemistry and sustainability (Ferreira et al., 2013).
Bioactive Properties of Triazole Derivatives
The bioactive properties of 1,2,4-triazole derivatives have been a subject of increasing interest, showing a promising direction for scientific research. These compounds exhibit a wide range of bioactivities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility in chemical modeling of 1,2,4-triazoles allows for the exploration of new compounds with potential therapeutic applications. The extensive review of literature sources underlines the importance of these derivatives in developing new pharmaceuticals and highlights the diverse applications of 1,2,4-triazole derivatives beyond the pharmaceutical industry, including their use in agricultural products, dyes, and high-energy materials (Ohloblina, 2022).
Synthetic and Environmental Considerations
The synthesis and environmental impact of ethyl acetate and related esters, which are structurally related to ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate, have been reviewed, focusing on process intensification techniques for ethyl acetate production. These techniques offer several advantages over traditional processes, including energy savings and reduced environmental footprint. Ethyl acetate is used across various industries, including as a solvent in paints, coatings, and flavors, highlighting the importance of sustainable production methods. This review underscores the need for efficient, green chemical processes in producing compounds like ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate and its derivatives (Patil & Gnanasundaram, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its target, leading to changes in cellular processes.
Biochemical Pathways
This pathway plays a crucial role in regulating oxidative stress and inflammation, and its dysregulation has been implicated in various diseases, including cancer .
Result of Action
Related compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These effects are typically the result of the compound’s interaction with its target, leading to changes in cellular processes.
Propiedades
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-11(17)7-10-14-12(16-15-10)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGUSGWIQASIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-cyclohexyl-2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2396802.png)


![2-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2396811.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396816.png)